2-Cyclopropyl-2-methoxyethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

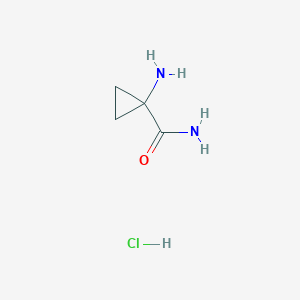

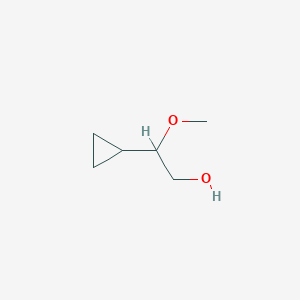

2-Cyclopropyl-2-methoxyethan-1-ol is an organic compound with the molecular formula C6H12O2 . It is also known as CPMEO.

Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-2-methoxyethan-1-ol is represented by the InChI code1S/C6H12O2/c1-8-6(4-7)5-2-3-5/h5-7H,2-4H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopropyl-2-methoxyethan-1-ol include a molecular weight of 116.16 . Unfortunately, specific information about its boiling point, density, and other physical properties was not found in the sources I found .Scientific Research Applications

Stereocontrolled Synthesis :

- Research demonstrates stereocontrolled approaches to synthesizing compounds like 2-(2-aminoalkyl)-1-hydroxycyclopropanes, which have potential applications in medicinal chemistry and organic synthesis (Baird, Huber, & Clegg, 2001).

Cyclopropyl Epoxide Reactions :

- A study explored the rearrangements of cyclopropyl epoxides, revealing insights into the formation of various cycloalkene derivatives, which are useful in the development of new synthetic methods (Donnelly & Hoey, 1975).

Chemical Transformations of Cyclopropyl Derivatives :

- Research on the oxygen acidity of ring methoxylated 1,1-diarylalkanol radical cations and their transformations provides valuable insights for the synthesis of complex organic compounds (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).

Chemoenzymatic Synthesis :

- A study describes the chemoenzymatic route to synthesize key chiral intermediates like (S)-1-Cyclopropyl-2-methoxyethanamine, indicating the potential of biocatalysis in complex organic synthesis (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).

Photoreduction in Organic Chemistry :

- Investigations into the photoreduction of cycloalkanecarbaldehydes provide insights into the photochemical reactions of organic compounds, useful for understanding photodynamic processes (Funke & Cerfontain, 1976).

Synthesis and Reaction Mechanisms :

- Various studies focus on the synthesis and reaction mechanisms of cyclopropyl derivatives, offering valuable information for the development of new synthetic routes and understanding reaction pathways in organic chemistry. For instance, research on cyclopropyl alkynes as probes to distinguish between vinyl radical and ionic intermediates provides fundamental insights into the behavior of organic molecules (Gottschling et al., 2005).

Catalysis in Organic Synthesis :

- The nickel-catalyzed cross-coupling of anisoles with alkyl Grignard reagents involving C-O bond cleavage demonstrates the role of catalysis in the formation of complex organic molecules (Tobisu, Takahira, & Chatani, 2015).

Safety And Hazards

properties

IUPAC Name |

2-cyclopropyl-2-methoxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-8-6(4-7)5-2-3-5/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDJOJOQCKVGPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-methoxyethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)